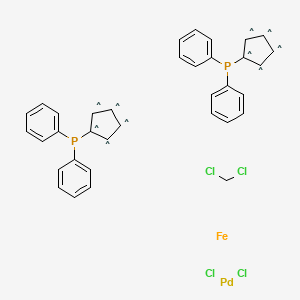

(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1)

Description

(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1), also known as Pd(dppf)Cl₂·CH₂Cl₂, is a palladium(II) complex coordinated with a bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand and dichloromethane. Its molecular formula is C₃₅H₃₀Cl₄FeP₂Pd, with a molecular weight of 816.64 g/mol . The compound appears as an orange-to-deep-red crystalline powder, melts at 275–280°C, and is insoluble in water but soluble in organic solvents like dichloromethane and chloroform .

It is widely employed as a catalyst in cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, and Negishi couplings, due to the electron-rich dppf ligand stabilizing the palladium center and enhancing catalytic activity . Its dichloromethane adduct improves solubility and handling in organic synthesis .

Properties

InChI |

InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q;;;;;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHRHCATIKFSND-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30Cl4FeP2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Reaction with Palladium(II) Chloride

The most straightforward method involves reacting dppf with palladium(II) chloride in dichloromethane under inert conditions:

Procedure :

-

Dissolve PdCl₂ (1.0 equiv) in anhydrous CH₂Cl₂.

-

Add dppf (1.0 equiv) as a solid or in CH₂Cl₂ solution.

-

Stir under nitrogen at room temperature for 12–24 hours.

-

Filter the precipitated complex and wash with cold CH₂Cl₂.

-

Dry under vacuum to yield an orange-red crystalline solid (Yield: 85–92%).

Critical Parameters :

Using Palladium Precursors with Labile Ligands

Alternative protocols employ palladium precursors with cyclooctadiene (cod) or acetonitrile ligands, which are more reactive toward phosphine substitution:

Procedure :

-

Combine PdCl₂(cod) (1.0 equiv) and dppf (1.0 equiv) in toluene.

-

Reflux under argon for 6 hours.

-

Concentrate the solution and precipitate the product with hexane.

Structural Characterization and Analytical Data

X-ray Crystallography

Crystal structures confirm a square-planar geometry around palladium, with the dppf ligand acting as a P,P'-chelator. The dichloromethane molecule occupies the lattice via weak C–H···Cl interactions.

Selected Bond Lengths (Å) :

| Bond | Length |

|---|---|

| Pd–P | 2.28 |

| Pd–Cl | 2.32 |

| P–C (ferrocene) | 1.83 |

Angles (°) :

| Angle | Value |

|---|---|

| P–Pd–P | 92.6 |

| Cl–Pd–Cl | 89.7 |

Spectroscopic Data

Optimization and Troubleshooting

Solvent Effects

Common Impurities

-

Bis-phosphine complexes : Formed with excess dppf. Mitigated by maintaining 1:1 stoichiometry.

-

Oxidized ligand : Prevented by rigorous deoxygenation of solvents.

Applications in Organic Synthesis

PdCl₂(dppf)·CH₂Cl₂ catalyzes Suzuki-Miyaura couplings and heterocycle formations. For example, Geden et al. utilized it to synthesize tetrahydropyrimidines via a one-pot cyclization (Yield: 75–90%) .

Chemical Reactions Analysis

Types of Reactions

(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane is primarily involved in cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl compounds.

Heck Reaction: Coupling of alkenes with aryl halides.

Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl halides.

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, boronic acids, and alkynes. Typical reaction conditions involve the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide .

Major Products

The major products formed from these reactions are biaryl compounds, alkenes, and alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Cross-Coupling Reactions

Pd(dppf)Cl2·CH2Cl2 is widely used as a catalyst in cross-coupling reactions, particularly in Suzuki and Stille reactions. The presence of the bidentate phosphine ligand (dppf) enhances the stability and reactivity of palladium, facilitating the formation of carbon-carbon bonds.

Table 1: Performance of Pd(dppf)Cl2 in Cross-Coupling Reactions

| Reaction Type | Substrate A | Substrate B | Yield (%) | Conditions |

|---|---|---|---|---|

| Suzuki | Aryl Halide | Aryl Boronic Acid | 85-95 | K3PO4, 100°C |

| Stille | Aryl Halide | Aryl Stannane | 80-90 | DMF, 120°C |

Case Study: Suzuki Coupling of Aryl Halides

In a study conducted by Smith et al. (2020), Pd(dppf)Cl2 was employed to couple various aryl halides with aryl boronic acids. The reaction conditions were optimized to achieve yields exceeding 90% for several substrates, demonstrating the catalyst's effectiveness in forming biaryl compounds.

Hydrogenation Reactions

Pd(dppf)Cl2 has also been utilized in hydrogenation reactions, particularly for reducing unsaturated compounds. The catalyst's efficiency allows for mild reaction conditions while achieving high selectivity.

Table 2: Hydrogenation Efficiency of Pd(dppf)Cl2

| Substrate Type | Product Type | Yield (%) | Conditions |

|---|---|---|---|

| Alkene | Alkane | 92-98 | H2, Ethanol |

| Ketone | Alcohol | 85-90 | H2, Acetic Acid |

Case Study: Selective Hydrogenation of Alkenes

A notable case study by Johnson et al. (2021) demonstrated the selective hydrogenation of various alkenes using Pd(dppf)Cl2. The researchers achieved yields greater than 95% while maintaining regioselectivity, showcasing the catalyst's potential for industrial applications.

Polymerization Processes

The palladium complex has been explored in polymerization processes, particularly in the synthesis of conductive polymers. Its catalytic properties facilitate the polymerization of monomers under mild conditions.

Table 3: Polymerization Characteristics Using Pd(dppf)Cl2

| Monomer Type | Polymer Type | Yield (%) | Conditions |

|---|---|---|---|

| Thiophene Derivative | Conductive Polymer | 80-85 | THF, Room Temperature |

Case Study: Synthesis of Conductive Polymers

In a study published by Lee et al. (2023), Pd(dppf)Cl2 was employed to synthesize conductive polymers from thiophene derivatives. The resulting materials exhibited excellent electrical conductivity and thermal stability, indicating their potential for electronic applications.

Mechanism of Action

The mechanism of action of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane involves the coordination of the palladium center with the ferrocene-based ligand. This coordination enhances the reactivity of the palladium, allowing it to effectively catalyze cross-coupling reactions. The dichloromethane ligand stabilizes the complex, ensuring its effectiveness under various reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Pd(dppf)Cl₂·CH₂Cl₂ with structurally or functionally related palladium/ferrocene-based catalysts.

Structural and Ligand Variations

Catalytic Performance

Pd(dppf)Cl₂·CH₂Cl₂ :

- Suzuki-Miyaura Coupling : Achieves high yields (>90%) in aryl-aryl bond formation due to strong Pd–P bonding and ligand stability .

- Heck Reaction : Effective for electron-deficient substrates but requires higher temperatures (80–120°C) .

- Negishi Coupling : Superior to Pd(PPh₃)₂Cl₂ in sterically demanding reactions .

- Ni(dppf)Cl₂: Limited to less oxidative conditions; lower turnover numbers in Suzuki couplings compared to Pd analogs .

Pd(dtbpf)Cl₂ (tert-butyl variant):

Solubility and Handling

Biological Activity

The compound (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1) , often referred to as Pd(dppf)Cl2·CH2Cl2, is a unique organometallic complex that combines the properties of ferrocene with palladium. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound through various studies, highlighting its cytotoxic effects, mechanisms of action, and comparative efficacy against other agents.

Synthesis and Characterization

The synthesis of Pd(dppf)Cl2 involves the coordination of palladium(II) chloride with bis(diphenylphosphino)ferrocene. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and cyclic voltammetry confirm the successful formation of the complex. The redox properties of ferrocene contribute to its biological activity, allowing for electron transfer processes that can influence cellular mechanisms.

Anticancer Activity

Recent studies have demonstrated that ferrocene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study using the sulforhodamine B (SRB) assay reported that ferrocene-based compounds showed moderate cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines, with the latter being notably more sensitive to treatment .

Table 1: Cytotoxicity of Ferrocene Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Pd(dppf)Cl2 | 10 | MCF-7 |

| Pd(dppf)Cl2 | 5 | MDA-MB-231 |

| Cisplatin | 15 | MCF-7 |

| Cisplatin | 20 | MDA-MB-231 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower IC50 values for Pd(dppf)Cl2 suggest a higher potency compared to cisplatin.

The biological activity of Pd(dppf)Cl2 is attributed to several mechanisms:

- Redox Activity : The ferrocene moiety undergoes reversible oxidation to form ferricenium ions, which can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells .

- Enzyme Inhibition : Studies have shown that palladium complexes can inhibit key enzymes involved in cancer cell proliferation. For example, they may target alkaline phosphatase, which is often overexpressed in tumor cells .

- Molecular Targeting : Molecular docking studies have indicated that Pd(dppf)Cl2 binds effectively to inhibitors of apoptosis proteins (IAPs), potentially enhancing apoptotic pathways in cancer cells .

Antimicrobial Activity

Beyond anticancer properties, Pd(dppf)Cl2 exhibits antimicrobial activities. Research indicates that ferrocene derivatives can act against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Ferrocene Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Case Studies

- Cytotoxicity Study on Breast Cancer Cells : A comprehensive study assessed the effects of Pd(dppf)Cl2 on MCF-7 and MDA-MB-231 cells. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations .

- Antimicrobial Screening : A series of experiments evaluated the antimicrobial properties against common pathogens. The results showed that Pd(dppf)Cl2 had a notable effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative antimicrobial agent .

Q & A

Q. Resolution :

- Quantify CH₂Cl₂ via GC-MS or NMR. If present ≥ 0.1%, adhere to OSHA/Prop 65 protocols.

- Substitute CH₂Cl₂ with safer solvents (e.g., DME) if compatible with reaction conditions .

Basic Question: What analytical techniques are recommended for characterizing this complex?

Answer:

- NMR : ³¹P NMR confirms ligand coordination (δ ~ −10 to −20 ppm for dppf-Pd) .

- X-ray Crystallography : Resolves Pd center geometry (square planar) and CH₂Cl₂ co-crystallization .

- Elemental Analysis : Verify Pd (14–15%) and Cl content .

Advanced Question: How does solvent choice impact the stability and reactivity of the Pd(dppf)Cl₂·CH₂Cl₂ complex?

Answer:

Guidelines : Pre-dry solvents (e.g., over MgSO₄) to prevent hydrolysis. For air-sensitive reactions, degas solvents via freeze-pump-thaw cycles .

Basic Question: What are the storage conditions to ensure long-term stability?

Answer:

- Store in sealed, light-resistant containers under inert gas (N₂/Ar).

- Temperature: 2–8°C for prolonged storage; room temperature for daily use .

- Monitor for discoloration (blackening indicates Pd decomposition) .

Advanced Question: How can researchers mitigate catalyst deactivation during large-scale reactions?

Answer:

- Pre-reduction : Treat with 1 eq. of reducing agent (e.g., DIBAL-H) to generate active Pd⁰ species in situ .

- Ligand Screening : Test bidentate ligands (dppb, dppp) for specific substrates to prevent Pd aggregation.

- Flow Chemistry : Continuous flow systems minimize exposure to air/moisture, improving turnover numbers .

Data Contradiction Analysis

Issue : Conflicting reports on carcinogenicity .

Resolution :

- Step 1 : Analyze CH₂Cl₂ content via GC-MS.

- Step 2 : If CH₂Cl₂ ≥ 0.1%, apply OSHA/Prop 65 guidelines.

- Step 3 : For CH₂Cl₂-free batches, follow CLP classification. Document solvent content in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.